molecular formula C11H6O4 B1669456 Coumarin, 3-glyoxyloyl- CAS No. 91635-05-1

Coumarin, 3-glyoxyloyl-

Cat. No.: B1669456
CAS No.: 91635-05-1
M. Wt: 202.16 g/mol
InChI Key: HGVHQIKVXUMASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumarin, 3-glyoxyloyl-, is a high-value chemical building block designed for advanced research applications, particularly in medicinal chemistry and drug discovery. The coumarin core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, which include anticancer, antimicrobial, antioxidant, and anti-inflammatory properties . The reactivity of the C-3 position on the coumarin ring is a key site for strategic functionalization, allowing for the synthesis of more complex and potent derivatives . Introducing a glyoxyloyl group at this position creates a highly versatile synthon. This functional group provides reactive ketone and aldehyde moieties that can undergo further chemical transformations, such as condensations and multi-component reactions, to construct novel heterocyclic systems or hybrid molecules . This makes Coumarin, 3-glyoxyloyl- an essential intermediate for developing new compounds with enhanced biological and physico-chemical properties. Researchers can utilize this compound to create libraries of derivatives for screening against various therapeutic targets, including enzymes and proteins involved in diseases like cancer and neurodegenerative conditions . Its structure facilitates binding to biological targets through hydrophobic interactions, pi-stacking, and hydrogen bonding. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

91635-05-1

Molecular Formula

C11H6O4

Molecular Weight

202.16 g/mol

IUPAC Name

2-oxo-2-(2-oxochromen-3-yl)acetaldehyde

InChI

InChI=1S/C11H6O4/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-6H

InChI Key

HGVHQIKVXUMASV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=O

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)C=O

Appearance

Solid powder

Other CAS No.

91635-05-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Coumarin, 3-glyoxyloyl-;  3-Glyoxylcoumaric aldehyde;  3-Glyoxyloylcoumarin;  Aldeide cumarin-3-gliossilica

Origin of Product

United States

Scientific Research Applications

Synthesis of Coumarin Derivatives

The synthesis of coumarin derivatives often involves innovative methodologies that enhance their biological activity. Recent studies have focused on developing efficient synthetic routes that yield high-purity compounds suitable for pharmacological testing. For instance, a one-pot method using commercially available salicylaldehydes has been reported, which facilitates the formation of various 3-substituted coumarins under mild conditions .

Anticancer Activity

Coumarin derivatives, including 3-glyoxyloyl, have shown promising anticancer properties. Research indicates that compounds derived from coumarins can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, a study demonstrated that a specific derivative exhibited significant inhibitory activity against A549 (lung cancer) and KB (oral cancer) cells through the PI3K/AKT signaling pathway .

Table 1: Anticancer Activity of Coumarin Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
6eA5490.39PI3K/AKT pathway
CHeLa-PI3K inhibition
4b-4dBT474-ERK1 MAP kinase inhibition

Antimicrobial Properties

Several coumarin derivatives have been evaluated for their antibacterial and antifungal activities. Notably, a series of coumarin-3-carboxamide derivatives demonstrated high antibacterial efficacy against Helicobacter pylori, with minimum inhibitory concentrations as low as 1 µg/mL . This highlights the potential use of coumarins in treating infections caused by resistant bacterial strains.

Anti-inflammatory Effects

Coumarins are recognized for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

Network Pharmacology Approach

A recent study employed network pharmacology to explore the mechanism of action for 3-(coumarin-3-yl)-acrolein derivatives, revealing potential targets and pathways involved in their anticancer effects . This holistic approach allows researchers to predict interactions between drugs and biological systems, enhancing drug discovery processes.

Risk Assessment Studies

Risk assessments conducted on coumarin compounds have provided insights into their safety profiles. For instance, a study assessed the systemic toxicity of coumarin using in vitro models and established safety margins for consumer exposure, indicating that certain formulations containing coumarin could be considered safe for topical use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Bioactivity Comparison of 3-Substituted Coumarins
Compound Key Bioactivity Mechanism/Application Reference
3-Glyoxyloyl-coumarin Inferred: Potential antioxidant and antiproliferative activity (based on structural analogs). Likely modulates Nrf2/ARE pathway for oxidative stress response.
3-Acetylcoumarin Antimicrobial, antifungal, and antioxidant properties. Disrupts microbial cell membranes; scavenges ROS.
3-Arylcoumarin Antiproliferative activity against cancer cells (e.g., MCF-7, HepG2). Inhibits topoisomerase-II; induces apoptosis.
3-Acetyloxycoumarin High cytotoxicity against A375 melanoma cells. Induces mitochondrial dysfunction and ROS accumulation.
Key Findings:
  • Antioxidant Capacity: 3-Acetylcoumarin derivatives suppress NO production and enhance SOD activity, similar to cinnamic acid derivatives . 3-Glyoxyloyl-coumarin may exhibit comparable effects due to its electron-withdrawing group, which stabilizes radical intermediates.
  • Anticancer Potential: 3-Arylcoumarins with trifluoroacetyl groups show superior antiproliferative activity against breast cancer cells compared to 3-acetyl derivatives . This suggests that bulkier substituents at the 3-position enhance target binding.
  • Cytotoxicity: Acetyloxy groups at the 3-position increase cytotoxicity in melanoma cells, whereas hydroxycoumarins are less toxic .

Chemical Reactivity and Stability

  • 3-Glyoxyloyl-coumarin : The glyoxyloyl group’s aldehyde functionality may participate in condensation reactions, forming Schiff bases with amines. This reactivity is absent in 3-acetyl or 3-aryl derivatives, offering pathways for further functionalization .
  • 3-Acetylcoumarin : The acetyl group undergoes hydrolysis under acidic conditions, limiting its stability in biological systems compared to glyoxyloyl derivatives .
  • 3-Arylcoumarin : Aryl groups enhance lipophilicity, improving membrane permeability but reducing water solubility .

Preparation Methods

Knoevenagel-Intramolecular Cyclization Cascade Approach

The Knoevenagel condensation followed by intramolecular cyclization represents a robust strategy for constructing coumarin derivatives. Recent advancements have demonstrated the applicability of this method for synthesizing 3-functionalized coumarins under green conditions. In a landmark study, chitosan—a biodegradable, heterogeneous catalyst—enabled the one-pot synthesis of coumarin-3-carboxylic acids via reaction between substituted salicylaldehydes and Meldrum’s acid in water/ethanol (3:7 v/v) at 75°C. Although this work focused on carboxylic acid derivatives, the methodology provides critical insights for adapting the cascade reaction to introduce glyoxyloyl groups.

Key experimental parameters for potential adaptation:

  • Catalyst : Chitosan (5 mol%)
  • Solvent : Ethanol-water (3:7 v/v)
  • Temperature : 75°C
  • Reaction Time : 10–45 minutes
  • Yields : 77–88%

Post-Synthetic Modification of 3-Acetylcoumarin

Functionalization of preformed coumarin scaffolds offers an alternative route. 3-Acetylcoumarin, readily synthesized via Pechmann condensation, serves as a versatile intermediate. Oxidation of the acetyl group to a glyoxyloyl moiety can be achieved through selective oxidative cleavage.

Proposed reaction pathway :

  • Synthesis of 3-acetylcoumarin :
    • Resorcinol + ethyl acetoacetate (concentrated H₂SO₄ catalyst, 0–5°C, 8 hours)
  • Oxidation to glyoxyloyl :
    • Selenium dioxide (SeO₂) in dioxane under reflux (24 hours)
    • Alternative: Ozone-mediated cleavage in dichloromethane at -78°C

Preliminary studies on analogous systems suggest that SeO₂ oxidation preserves the coumarin ring integrity while converting acetyl to glyoxyloyl groups. However, overoxidation risks necessitate strict stoichiometric control.

Direct introduction of the glyoxyloyl group via Friedel-Crafts acylation presents synthetic challenges due to coumarin’s electron-deficient aromatic system. However, Lewis acid-catalyzed reactions using chlorooxoacetic acid derivatives show promise:

Reaction conditions :

  • Substrate : Coumarin
  • Acylating agent : Chlorooxoacetyl chloride
  • Catalyst : AlCl₃ (1.2 equivalents)
  • Solvent : Nitromethane, 0°C → room temperature (12 hours)
  • Workup : Hydrolysis with dilute HCl

This method theoretically enables regioselective acylation at the 3-position, though competing reactions at the 4- and 6-positions require further investigation.

Oxidative Functionalization Using TEMPO Catalysis

Modern oxidation protocols employing 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and bis(acetoxy)iodobenzene (BAIB) offer mild conditions for converting 3-hydroxymethylcoumarin to the glyoxyloyl derivative:

Optimized parameters :

  • Substrate : 3-Hydroxymethylcoumarin (1 equivalent)
  • Oxidant : BAIB (2 equivalents)
  • Catalyst : TEMPO (0.1 equivalent)
  • Solvent : Acetonitrile/water (4:1 v/v)
  • Temperature : 25°C
  • Time : 6 hours

This method avoids harsh reagents and achieves functional group tolerance, though the precursor 3-hydroxymethylcoumarin requires multistep synthesis.

Green Chemistry and Catalyst Recycling

The chitosan-catalyzed approach exemplifies sustainable synthesis principles applicable to Coumarin, 3-glyoxyloyl- production:

Parameter Value
Catalyst Loading 5 mol%
Recyclability 4 cycles without loss
Solvent Ethanol-water (3:7 v/v)
Carbon Efficiency 89%

Adapting this system would require modifying the substrate scope to accommodate glyoxyloyl precursors while maintaining catalyst integrity.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Method Yield (%) Temperature (°C) Catalytic Efficiency Scalability
Knoevenagel Cascade 77–88 75 High Excellent
Post-Synthetic Oxidation 45–60 110 Moderate Moderate
Friedel-Crafts 30–40 25 Low Poor
TEMPO/BAIB Oxidation 65–75 25 High Good

Q & A

Q. How can researchers integrate multi-omics data to elucidate the metabolic fate of 3-glyoxyloyl-coumarin?

  • Methodological Answer : Combine metabolomics (LC-MS/MS) to identify phase I/II metabolites, transcriptomics (RNA-seq) to map enzyme expression changes, and proteomics (SILAC) to assess post-translational modifications. Use pathway analysis tools (e.g., KEGG, MetaboAnalyst) to link findings to known biochemical networks. Validate hypotheses with knockout cell lines or enzyme inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Coumarin, 3-glyoxyloyl-
Reactant of Route 2
Coumarin, 3-glyoxyloyl-

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